3-[(4-bromophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole
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Overview
Description
3-[(4-bromophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal and agricultural applications. The presence of the 4-bromobenzylthio group in the molecule enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole typically involves the reaction of 4-bromobenzyl chloride with 3-ethyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a benzylthio derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylthio derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-bromophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. For example, it may inhibit fungal growth by targeting enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
5-(benzylthio)-1,3,4-thiadiazole-2-amine: Similar structure but with a thiadiazole ring instead of a triazole ring.
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: Contains an oxadiazole ring and exhibits similar biological activities.
Uniqueness
3-[(4-bromophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole is unique due to the presence of the 4-bromobenzylthio group, which enhances its reactivity and potential biological activity. The combination of the triazole ring with the bromobenzylthio group provides a distinct chemical profile that can be exploited for various applications.
Properties
Molecular Formula |
C11H12BrN3S |
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Molecular Weight |
298.2 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12BrN3S/c1-2-10-13-11(15-14-10)16-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
InChI Key |
LBPUJWIJKOUMBZ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCC2=CC=C(C=C2)Br |
Canonical SMILES |
CCC1=NC(=NN1)SCC2=CC=C(C=C2)Br |
solubility |
26.9 [ug/mL] |
Origin of Product |
United States |
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